

A Comparative Safety Profile of Licoricone and Other Prominent Flavonoids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Licoricone*

Cat. No.: *B033481*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of **licoricone**, a flavonoid found in licorice root, with other well-researched flavonoids: quercetin, catechin, and genistein. Due to the limited availability of direct toxicological data for isolated **licoricone**, this guide utilizes data from its structurally similar analogue, licochalcone A, to provide a relevant comparison. This information is intended to assist researchers and drug development professionals in evaluating the potential safety of these compounds.

Executive Summary

Overall, the available data suggests that flavonoids from licorice, when used appropriately, have a favorable safety profile. Extracts of licorice have demonstrated low toxicity in animal studies. While direct data on **licoricone** is scarce, its analogue licochalcone A exhibits a high LD50 value, indicating low acute toxicity. In comparison, other flavonoids like quercetin, catechin, and genistein also generally show low acute toxicity. However, some in vitro studies have raised concerns about the genotoxic potential of certain flavonoids, including quercetin, though these findings are not consistently replicated in in vivo studies.

Comparative Toxicological Data

The following tables summarize the available quantitative toxicological data for licochalcone A (as a proxy for **licoricone**), quercetin, catechin, and genistein.

Table 1: Acute and Subchronic Toxicity Data

Compound	Test Species	Route of Administration	LD50	NOAEL (Subchronic)	Reference
Licochalcone A	Rat	Oral	>1000 mg/kg	No data available	[1]
Licorice Flavonoid Oil (LFO)	Rat	Oral	Not determined	400 mg/kg/day (males), 800 mg/kg/day (females) (90-day study)	[2]
Nonpolar Licorice Extract	Mouse	Oral	>2000 mg/kg	1000 mg/kg/day (120-day study)	[3] [4]
Flavonoid-rich Licorice Extract (GutGard®)	Rat	Oral	>5000 mg/kg	1000 mg/kg/day (90-day study)	[5]
Quercetin	Rat	Oral	161 mg/kg	No data available	[6]
Catechin (Green Tea Catechins)	Rat	Dietary	Not determined	764 mg/kg/day (males), 820 mg/kg/day (females) (90-day study)	[7] [8]

Genistein	Rat	Oral (gavage)	>1000 mg/kg/day (maternally toxic at this dose)	100 mg/kg/day (maternal and development al toxicity)	[9]
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Table 2: Genotoxicity and Reproductive Toxicity Data

Compound	Ames Test	In Vivo Micronucleus Assay	Other Relevant Data	Reference
Licochalcone A	Antimutagenic against MNU	No marked influence on DXR-induced genotoxicity in mice	Did not exert genotoxic activity in CHO cells at non-cytotoxic concentrations	[10] [11] [12]
Licorice Flavonoid Oil (LFO)	Negative	Negative	Induced chromosomal aberrations in vitro with metabolic activation	[13]
Methanolic Licorice Root Extract	Not genotoxic in human lymphocytes	Not genotoxic in human lymphocytes	Showed antigenotoxic properties against mitomycin C	[14]
Quercetin	Mutagenic in some strains	Generally negative, though some studies show weak effects at high doses	Not classified as carcinogenic to humans by IARC	[15] [16] [17]
Catechin (Green Tea Catechins)	No data available	No data available	High doses may be associated with liver toxicity	[18]
Genistein	No data available	No data available	Shows reproductive and developmental toxicity at high doses in rats	[9] [19]

Experimental Protocols

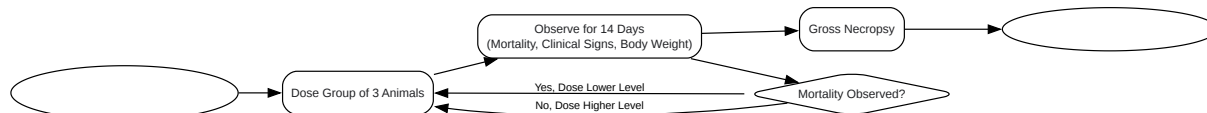
This section details the methodologies for key toxicological assays cited in this guide, based on OECD and other standardized guidelines.

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance and assign it to a toxicity class.

- **Test Animals:** Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are preferred.
- **Housing and Feeding:** Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have free access to standard laboratory diet and drinking water.
- **Dosing:** The test substance is administered orally by gavage in a stepwise procedure. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
- **Procedure:**
 - A group of three animals is dosed at the starting dose.
 - If no mortality is observed, the next higher dose is administered to another group of three animals.
 - If mortality is observed, the next lower dose is administered to another group of three animals.
 - This process continues until the dose that causes mortality in two out of three animals is identified, or no mortality is observed at the highest dose.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

- Pathology: A gross necropsy is performed on all animals at the end of the study.



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Workflow for Acute Oral Toxicity Testing (OECD 423).

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

The Ames test is a widely used method to evaluate the mutagenic potential of chemical substances.

- Test Strains: Several strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA) are used. These strains are auxotrophic for histidine or tryptophan, respectively, and contain mutations that make them sensitive to different types of mutagens.
- Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β -naphthoflavone. This is to mimic mammalian metabolism.
- Procedure (Plate Incorporation Method):
 - The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar.
 - The mixture is poured onto a minimal glucose agar plate.
 - The plates are incubated at 37°C for 48-72 hours.

- **Data Analysis:** The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.



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Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD Guideline 474)

This test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing erythrocytes in the bone marrow or peripheral blood of treated animals.

- **Test Animals:** Mice or rats are typically used.
- **Dosing:** The test substance is administered, usually once or twice, by an appropriate route (e.g., oral gavage, intraperitoneal injection). At least three dose levels are tested.
- **Sample Collection:** Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).
- **Slide Preparation:** Smears of bone marrow or peripheral blood are prepared on microscope slides.
- **Staining and Analysis:** The slides are stained to differentiate between polychromatic erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature). At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.
- **Data Analysis:** A substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs.



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Workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test.

Signaling Pathways in Flavonoid Toxicity

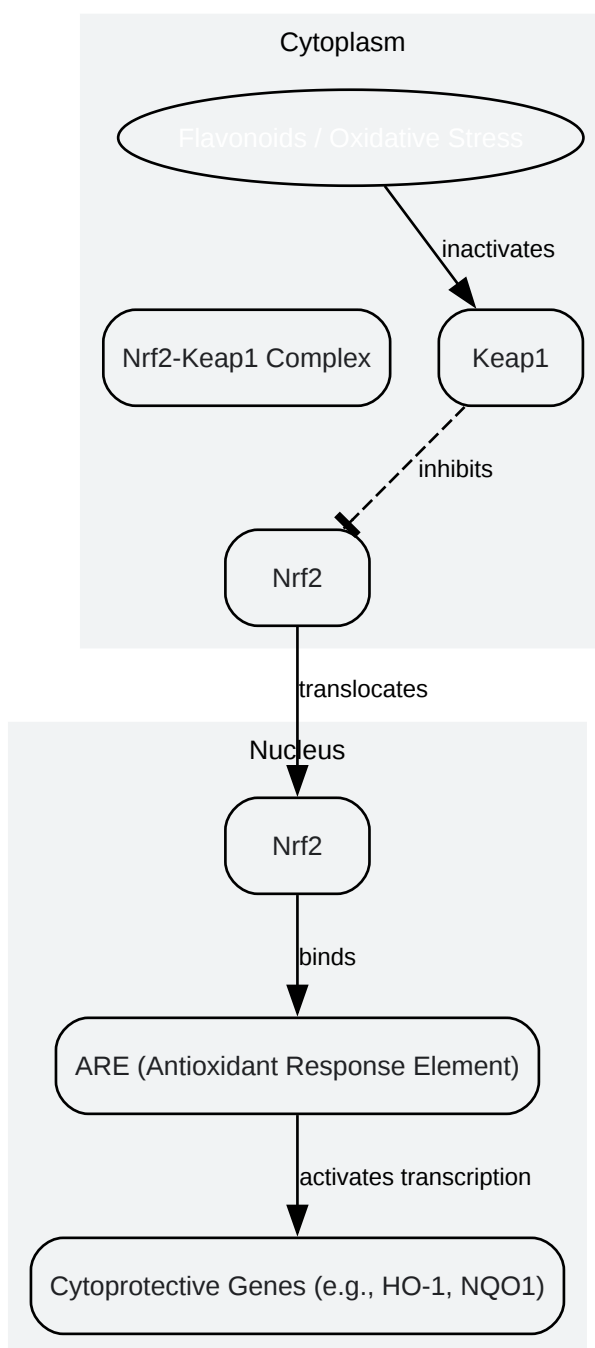
The toxicity of flavonoids can be mediated through various signaling pathways. While the specific pathways for **licoricone** are not well-defined, general mechanisms for flavonoid-induced toxicity often involve the modulation of cellular stress responses and metabolic enzymes.

Nrf2-Keap1 Signaling Pathway in Oxidative Stress

The Nrf2-Keap1 pathway is a key regulator of the cellular antioxidant response. Many flavonoids can interact with this pathway.

- Under normal conditions: The transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which targets Nrf2 for degradation.
- Under oxidative stress (or in the presence of some flavonoids): Keap1 is modified, releasing Nrf2.
- Nrf2 translocation: Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE).
- Gene expression: This leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

While activation of this pathway is generally protective, excessive or sustained activation by high concentrations of flavonoids could potentially disrupt cellular redox balance.



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Simplified Nrf2-Keap1 signaling pathway modulated by flavonoids.

Cytochrome P450 (CYP) Mediated Toxicity

Flavonoids are metabolized by cytochrome P450 enzymes, primarily in the liver. This metabolic process can sometimes lead to the formation of reactive metabolites that can cause cellular

damage.

- **Metabolism:** Flavonoids are hydroxylated and subsequently conjugated by Phase II enzymes for excretion.
- **Reactive Intermediates:** In some cases, CYP-mediated metabolism can generate reactive quinone-type metabolites.
- **Cellular Damage:** These reactive intermediates can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.
- **Enzyme Inhibition/Induction:** Flavonoids can also inhibit or induce CYP enzymes, which can lead to drug-herb interactions and alter the metabolism of other xenobiotics.

Conclusion

The available toxicological data for licochalcone A, a proxy for **licoricone**, suggests a low order of acute toxicity. This is in line with the safety profiles of other common flavonoids like catechin and genistein. However, the potential for genotoxicity, as observed in vitro for quercetin and under specific conditions for licorice flavonoid oil, warrants careful consideration and further in vivo investigation for any new flavonoid intended for therapeutic use. The reproductive toxicity observed with high doses of genistein highlights the importance of evaluating the specific safety profile of each flavonoid.

For a definitive assessment of **licoricone**'s safety, further studies, including acute and subchronic toxicity, genotoxicity, and reproductive toxicity evaluations on the isolated compound, are essential. Researchers and drug development professionals should proceed with caution, using the data on structurally related compounds as a preliminary guide while recognizing the need for specific toxicological data on **licoricone** itself.

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- To cite this document: BenchChem. [A Comparative Safety Profile of Licoricone and Other Prominent Flavonoids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033481#how-does-licoricone-s-safety-profile-compare-to-other-flavonoids]

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